4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid
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Overview
Description
4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an acetylphenyl group and a benzene-1,3-dicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with benzene-1,3-dicarboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, and bromine (Br₂) in the presence of a catalyst for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-benzenedicarboxylic acid.
Isophthalic Acid: 1,3-benzenedicarboxylic acid.
Terephthalic Acid: 1,4-benzenedicarboxylic acid.
Uniqueness
4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is unique due to the presence of the acetylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzenedicarboxylic acids, making it valuable for specific applications in synthetic chemistry and material science.
Properties
IUPAC Name |
4-[(3-acetylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16(21)22)8-14(13)17(23)24/h2-8H,1H3,(H,18,20)(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUPRMLRGAEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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